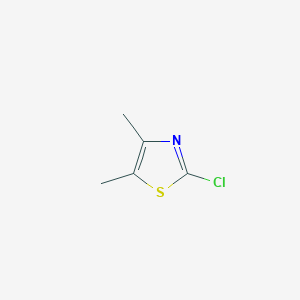

2-Chloro-4,5-dimethyl-1,3-thiazole

Description

BenchChem offers high-quality 2-Chloro-4,5-dimethyl-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4,5-dimethyl-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,5-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c1-3-4(2)8-5(6)7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMPHXLKDRAIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,5-dimethyl-1,3-thiazole is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis is pivotal for the development of novel therapeutic agents and functional materials. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the methodologies. The two principal pathways discussed are the Sandmeyer reaction starting from 2-amino-4,5-dimethyl-1,3-thiazole and the direct chlorination of 4,5-dimethyl-1,3-thiazole-2-thiol. This document is intended to serve as a practical and authoritative resource for chemists in research and development.

Introduction: The Significance of the 2-Chlorothiazole Moiety

The 1,3-thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. The introduction of a chlorine atom at the 2-position of the thiazole ring provides a versatile handle for further chemical modifications, such as nucleophilic aromatic substitution reactions. This allows for the facile introduction of various functional groups, making 2-chloro-thiazole derivatives highly valuable intermediates in the synthesis of complex molecules. 2-Chloro-4,5-dimethyl-1,3-thiazole, in particular, serves as a crucial starting material for a range of applications, including the development of novel pharmaceuticals and agrochemicals.

Synthetic Strategies: A Comparative Overview

Two primary and well-established synthetic routes lead to 2-Chloro-4,5-dimethyl-1,3-thiazole. The choice between these pathways often depends on the availability of starting materials, desired scale of the reaction, and safety considerations.

-

Route 1: The Sandmeyer Reaction of 2-Amino-4,5-dimethyl-1,3-thiazole. This classic transformation in aromatic chemistry allows for the conversion of an amino group to a chloro group via a diazonium salt intermediate. It is a reliable and widely used method for the synthesis of 2-halothiazoles.[1][2][3]

-

Route 2: Chlorination of 4,5-Dimethyl-1,3-thiazole-2-thiol. This approach involves the direct chlorination of a thiol precursor. This method can be efficient but may require careful control of the reaction conditions to avoid over-chlorination or other side reactions.

The following sections will provide a detailed examination of each of these synthetic pathways, including the preparation of the necessary starting materials.

Route 1: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry for the transformation of aryl and heteroaryl amines into halides.[4][5] This multi-step process, when applied to the synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole, begins with the synthesis of the corresponding 2-amino precursor.

Synthesis of the Precursor: 2-Amino-4,5-dimethyl-1,3-thiazole

The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thiourea.

Reaction Scheme:

Caption: Hantzsch synthesis of 2-Amino-4,5-dimethyl-1,3-thiazole.

Experimental Protocol: Synthesis of 2-Amino-4,5-dimethyl-1,3-thiazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

-

Addition of α-Haloketone: To the stirred solution, add 3-chloro-2-butanone (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

The Sandmeyer Reaction: Conversion to 2-Chloro-4,5-dimethyl-1,3-thiazole

With the 2-amino precursor in hand, the Sandmeyer reaction can be performed. This reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) chloride catalyst to yield the desired 2-chloro product.

Reaction Scheme:

Caption: Sandmeyer reaction for the synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole.

Experimental Protocol: Sandmeyer Reaction

-

Diazotization:

-

Suspend 2-amino-4,5-dimethyl-1,3-thiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Halogenation:

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Table 1: Key Parameters for the Sandmeyer Reaction

| Parameter | Condition | Rationale |

| Temperature | 0-5 °C | Diazonium salts are unstable and can decompose at higher temperatures. |

| Reagents | Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride | Essential for the formation of the diazonium salt and subsequent chlorination. |

| Solvent | Water, Hydrochloric Acid | Provides the acidic medium for diazotization and solubilizes the reagents. |

Route 2: Chlorination of 4,5-Dimethyl-1,3-thiazole-2-thiol

An alternative approach to 2-Chloro-4,5-dimethyl-1,3-thiazole is the direct chlorination of 4,5-dimethyl-1,3-thiazole-2-thiol. This method avoids the use of the potentially unstable diazonium salt intermediate.

Synthesis of the Precursor: 4,5-Dimethyl-1,3-thiazole-2-thiol

This thiol precursor can be synthesized from 3-amino-2-butanone hydrochloride and carbon disulfide.

Reaction Scheme:

Caption: Synthesis of 4,5-Dimethyl-1,3-thiazole-2-thiol.

Experimental Protocol: Synthesis of 4,5-Dimethyl-1,3-thiazole-2-thiol

-

Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 3-amino-2-butanone hydrochloride (1.0 eq) in a suitable solvent such as ethanol or pyridine.

-

Reagent Addition: Add a base, such as triethylamine (2.2 eq), to the solution. Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Work-up and Isolation: Acidify the reaction mixture with dilute hydrochloric acid. The product will precipitate and can be collected by filtration. Wash the solid with water and dry. Recrystallization from a suitable solvent can be performed for further purification.

Chlorination of 4,5-Dimethyl-1,3-thiazole-2-thiol

The final step in this route is the chlorination of the thiol. Various chlorinating agents can be employed for this transformation.

Reaction Scheme:

Caption: Chlorination of 4,5-Dimethyl-1,3-thiazole-2-thiol.

Experimental Protocol: Chlorination

-

Reaction Setup: Dissolve 4,5-dimethyl-1,3-thiazole-2-thiol (1.0 eq) in an inert solvent such as dichloromethane or chloroform.

-

Chlorinating Agent Addition: Cool the solution in an ice bath and add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) (1.0-1.2 eq), dropwise.

-

Reaction: Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.

-

Work-up and Purification: Carefully quench the reaction with water or a saturated sodium bicarbonate solution. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent, purify the crude product by distillation or column chromatography.

Table 2: Common Chlorinating Agents for Thiol Conversion

| Chlorinating Agent | Advantages | Disadvantages |

| Sulfuryl Chloride (SO₂Cl₂) | Readily available, effective | Can lead to side reactions if not controlled |

| Phosphorus Pentachloride (PCl₅) | Powerful chlorinating agent | Solid, can be difficult to handle |

| N-Chlorosuccinimide (NCS) | Milder, more selective | May require longer reaction times or higher temperatures |

Conclusion: A Versatile Building Block within Reach

The synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole is readily achievable through well-established synthetic methodologies. The Sandmeyer reaction provides a reliable and historically significant route, while the chlorination of the corresponding thiol offers a viable alternative. The choice of synthetic strategy will be dictated by factors such as precursor availability, scale, and laboratory capabilities. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this valuable chemical intermediate for their research and development endeavors.

References

-

Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2018). National Center for Biotechnology Information. Retrieved from [Link]

- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (2003). Google Patents.

-

Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]

- Process for preparing thiazole derivatives. (2017). Google Patents.

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

2-Chloro-4,5-dimethyl-1,3-thiazole chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Chloro-4,5-dimethyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Chemical Identity and Significance

2-Chloro-4,5-dimethyl-1,3-thiazole (CAS No. 56355-41-0) is a substituted heterocyclic compound featuring a five-membered aromatic thiazole ring.[1][2] This scaffold is of profound interest in medicinal chemistry and materials science. The thiazole ring itself is a key component in numerous FDA-approved drugs and biologically active agents, valued for its unique electronic properties and ability to engage in hydrogen bonding.[3][4]

The specific substitution pattern of 2-Chloro-4,5-dimethyl-1,3-thiazole—a reactive chlorine atom at the 2-position and two methyl groups at the 4 and 5-positions—renders it a highly versatile and valuable building block in organic synthesis. The chlorine atom serves as a synthetically strategic leaving group, enabling a wide array of functionalization reactions, particularly modern cross-coupling methodologies. The methyl groups influence the molecule's steric and electronic profile, which can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide provides a detailed examination of its chemical properties, synthesis, reactivity, and potential applications for professionals in drug discovery and development.

Section 2: Physicochemical and Spectroscopic Profile

Precise experimental data for 2-Chloro-4,5-dimethyl-1,3-thiazole is not extensively published. However, based on its structure and data from commercial suppliers, we can compile its core properties and predict its spectroscopic characteristics.

Physical and Computed Properties

The following table summarizes the known and calculated properties of the title compound. The molecule is typically supplied as a liquid, suggesting a relatively low melting point.[2]

| Property | Value | Source |

| CAS Number | 56355-41-0 | [1][2] |

| Molecular Formula | C₅H₆ClNS | [1] |

| Molecular Weight | 147.63 g/mol | [1] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥95% | [2] |

| Topological Polar Surface Area | 41.1 Ų | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Monoisotopic Mass | 146.9909481 u | [1] |

Anticipated Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple, showing two singlets in the aliphatic region corresponding to the two non-equivalent methyl groups.

-

C4-CH₃: Predicted chemical shift (δ) around 2.2-2.4 ppm.

-

C5-CH₃: Predicted chemical shift (δ) around 2.1-2.3 ppm. The exact positions will depend on the solvent used, but these estimations provide a clear diagnostic window for reaction monitoring and structural confirmation.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will provide critical information about the core heterocyclic structure.

-

C2 (C-Cl): Expected to be the most downfield carbon of the ring, likely in the range of δ 150-155 ppm, due to the electronegativity of both the adjacent chlorine and nitrogen atoms.

-

C4 & C5: These carbons are predicted to appear in the aromatic region, approximately between δ 125-145 ppm.

-

Methyl Carbons: The two methyl carbons will be found in the upfield region, typically between δ 10-15 ppm.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a distinct molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern for the chlorine atom, with two peaks at m/z 147 (for ³⁵Cl) and m/z 149 (for ³⁷Cl) in an approximate 3:1 ratio of intensity.[7] Common fragmentation pathways would likely involve the loss of the chlorine atom or cleavage of the thiazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic C=N stretching vibrations for the thiazole ring around 1500-1600 cm⁻¹. C-H stretching from the methyl groups will be observed around 2900-3000 cm⁻¹.

Section 3: Synthesis and Manufacturing

The synthesis of 2-chloro-thiazole derivatives is well-established in chemical literature. The most logical and industrially scalable approach for 2-Chloro-4,5-dimethyl-1,3-thiazole is a variation of the Hantzsch thiazole synthesis, a robust method involving the condensation of an α-haloketone with a thioamide.[8][9][10]

Proposed Synthetic Pathway: Hantzsch-Type Cyclization

A highly plausible route involves the reaction of 3-chloro-2-butanone with a simple thiourea or a related thioamide precursor, followed by a diazotization-chlorination (Sandmeyer-type) sequence if an amino group is installed at the 2-position. A more direct, modern approach could involve cyclization with thiophosgene or a similar reagent.

Caption: Proposed Hantzsch-type synthesis workflow for 2-Chloro-4,5-dimethyl-1,3-thiazole.

Detailed Experimental Protocol (Representative)

Objective: To synthesize 2-Amino-4,5-dimethylthiazole (Intermediate).

-

Reagent Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (0.1 mol) in 200 mL of absolute ethanol.

-

Reaction Initiation: To the stirred solution, add 3-chloro-2-butanone (0.1 mol) dropwise over 15 minutes. The addition may be mildly exothermic.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the mixture to room temperature. A precipitate of the hydrohalide salt of the product may form. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. The free amine will precipitate.

-

Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to yield pure 2-amino-4,5-dimethylthiazole.

Objective: To synthesize 2-Chloro-4,5-dimethyl-1,3-thiazole from the amino intermediate.

-

Diazotization: Suspend the 2-amino-4,5-dimethylthiazole (0.1 mol) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (0.11 mol) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (0.12 mol) in concentrated hydrochloric acid. Add the cold diazonium salt solution slowly to the CuCl solution. Vigorous nitrogen evolution will occur.

-

Isolation: Allow the reaction to warm to room temperature and stir for 1-2 hours. Extract the product into an organic solvent like dichloromethane or diethyl ether.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final liquid product.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Chloro-4,5-dimethyl-1,3-thiazole lies in the high reactivity of the C2-chloro substituent. This position is electronically activated for nucleophilic displacement, making it an ideal handle for introducing molecular diversity.[11] It is a prime substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.

Caption: Key reactivity pathways for 2-Chloro-4,5-dimethyl-1,3-thiazole in synthetic chemistry.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 2-Aryl-4,5-dimethylthiazole derivative. This reaction is fundamental for creating C-C bonds and accessing biaryl structures common in kinase inhibitors.

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-4,5-dimethyl-1,3-thiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base such as potassium carbonate (K₂CO₃) (2.5 mmol).

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1, 5 mL).

-

Reaction: Heat the mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-thiazole.

Causality: The choice of a phosphine-ligated palladium catalyst is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid, forming the more nucleophilic boronate species.

Protocol: Buchwald-Hartwig Amination

Objective: To synthesize a 2-(substituted)-Amino-4,5-dimethylthiazole. This C-N bond-forming reaction is essential for introducing amine functionalities, which are prevalent in bioactive molecules.

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-Chloro-4,5-dimethyl-1,3-thiazole (1.0 mmol), the desired primary or secondary amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol).

-

Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane (5 mL).

-

Reaction: Heat the mixture to 90-110 °C for 12-24 hours. Monitor for completion.

-

Work-up: Cool the reaction, quench carefully with water, and extract with an organic solvent.

-

Purification: Purify via column chromatography to isolate the 2-amino-thiazole product.

Causality: The bulky, electron-rich phosphine ligand is critical for stabilizing the palladium center and promoting the challenging reductive elimination step that forms the C-N bond. The strong base is necessary to deprotonate the amine, increasing its nucleophilicity.

Section 5: Applications in Research and Drug Development

The 2-Chloro-4,5-dimethyl-1,3-thiazole scaffold is a precursor to a multitude of high-value compounds. Its derivatives have demonstrated potential across various therapeutic areas and agricultural applications.[12][13]

-

Oncology: Many kinase inhibitors feature substituted heterocyclic cores. The ability to easily generate libraries of 2-aryl and 2-amino thiazoles makes this starting material highly attractive for developing inhibitors of targets like CDKs, Aurora kinases, or tyrosine kinases.

-

Antimicrobial Agents: The thiazole nucleus is present in several antibacterial and antifungal compounds. Functionalization at the 2-position can be used to modulate activity against various pathogens.[13]

-

Agrochemicals: Similar chlorinated thiazoles are established intermediates for potent fungicides and herbicides.[13][14] The 4,5-dimethyl substitution pattern can be explored to develop new agrochemicals with improved efficacy or novel modes of action.

-

Materials Science: Thiazole-containing polymers and dyes are known for their unique electronic and photophysical properties. This building block can be incorporated into more complex structures for applications in organic electronics.

Section 6: Safety and Handling

As with all chlorinated organic compounds, 2-Chloro-4,5-dimethyl-1,3-thiazole should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Consult the Safety Data Sheet (SDS) from the supplier for specific handling, storage, and disposal information.

Section 7: References

-

Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1531. [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(12), 1018-1039. Available at: [Link]

-

Upadhyay, A., & Mishra, A. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry, 2013, 1-17. Available at: [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

-

Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(7), 2888-2936. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Nguyen, T. B. (2022). Recent Development in the Synthesis of Thiazoles. Mini-Reviews in Organic Chemistry, 19(5), 606-629. Available at: [Link]

-

Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1531. Available at: [Link]

-

Venkatesh, P. (2017). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. Retrieved from [Link]

-

Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved from

-

Kashyap, P., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B. J., & Majumder, S. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 48(4), 599-614. Available at: [Link]

-

Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.

-

Kashyap, P., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

NIST. (n.d.). Thiazole, 2-butyl-4,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Singh, A., et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1265, 133479. Available at: [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

ResearchGate. (2016). structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-Chloro-4,5-dimethyl-1,3-thiazole | CymitQuimica [cymitquimica.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. rsc.org [rsc.org]

- 7. Thiazole, 2-butyl-4,5-dimethyl- [webbook.nist.gov]

- 8. Thiazole - Wikipedia [en.wikipedia.org]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 11. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationsh… [ouci.dntb.gov.ua]

- 13. chemimpex.com [chemimpex.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-4,5-dimethyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Substituted Thiazole

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design. Thiazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a vast range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3]

This guide focuses on a specific, yet highly versatile, member of this family: 2-Chloro-4,5-dimethyl-1,3-thiazole . With the CAS Number 56355-41-0 , this compound serves as a pivotal building block for the synthesis of more complex molecular architectures.[4] The presence of a reactive chlorine atom at the 2-position, coupled with the steric and electronic influence of the two methyl groups at the 4 and 5-positions, makes it a uniquely valuable intermediate for creating libraries of novel compounds in the pursuit of new therapeutic agents. This document provides an in-depth exploration of its synthesis, chemical properties, and strategic applications in drug discovery, grounded in established chemical principles.

Physicochemical and Structural Properties

A clear understanding of a molecule's fundamental properties is critical for its effective application in synthesis and research. Below is a summary of the key characteristics of 2-Chloro-4,5-dimethyl-1,3-thiazole.

| Property | Value | Source |

| CAS Number | 56355-41-0 | [4] |

| Molecular Formula | C₅H₆ClNS | [5] |

| Molecular Weight | 147.63 g/mol | [5] |

| Canonical SMILES | CC1=C(SC(=N1)Cl)C | |

| Topological Polar Surface Area | 41.1 Ų | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Complexity | 88.5 | [5] |

Note: Experimental data such as melting point, boiling point, and detailed spectroscopic analyses are not widely published. The data presented is primarily based on computed properties.

Synthesis and Mechanism: The Hantzsch Thiazole Synthesis

The most prominent and versatile method for synthesizing thiazole rings is the Hantzsch thiazole synthesis , first described in 1887.[6][7] This reaction typically involves the condensation of an α-haloketone with a thioamide.[8] For 2-Chloro-4,5-dimethyl-1,3-thiazole, a variation of this classic synthesis is employed.

Plausible Synthetic Pathway

The synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole would logically proceed via the reaction of 3-chloro-2-butanone (the α-haloketone) with a suitable thioamide that can provide the 2-chloro-substituted nitrogen and sulfur backbone.

Reaction Mechanism

The Hantzsch synthesis is a robust cyclocondensation reaction. The mechanism unfolds through several key steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the halide.[7]

-

Tautomerization & Cyclization: Following the initial S-alkylation, an intramolecular cyclization occurs. The nitrogen atom of the intermediate attacks the carbonyl carbon.[7]

-

Dehydration: The resulting hemiaminal-like intermediate readily undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.

Caption: The Hantzsch synthesis mechanism for thiazole formation.

Experimental Protocol: A Generalized Approach

Materials:

-

3-Chloro-2-butanone

-

Appropriate thioamide precursor

-

Ethanol or a similar polar solvent

-

Sodium bicarbonate or other mild base for workup

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the thioamide precursor in ethanol.

-

Addition of Ketone: To the stirred solution, add an equimolar amount of 3-chloro-2-butanone dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified. Given the likely liquid nature of the product, purification would typically be achieved by vacuum distillation.[10][11]

Caption: A typical experimental workflow for Hantzsch thiazole synthesis.

Chemical Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of 2-Chloro-4,5-dimethyl-1,3-thiazole stems from the reactivity of its chloro-substituent. The C2 position of the thiazole ring is electron-deficient, making the attached chlorine a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.[12]

Key Reactions for Drug Scaffolding

-

Amination: The chlorine atom can be readily displaced by primary or secondary amines to generate 2-amino-thiazole derivatives. This is one of the most powerful applications, as the resulting secondary amine or aniline-like structures are prevalent in kinase inhibitors and other targeted therapies.

-

Thiolation: Reaction with thiols (or their corresponding thiolates) yields 2-thioether-substituted thiazoles.

-

Suzuki and Stille Coupling: While challenging, palladium-catalyzed cross-coupling reactions can potentially be used to form C-C bonds at the 2-position, linking the thiazole core to other aromatic or aliphatic systems.

This reactivity profile allows chemists to use 2-Chloro-4,5-dimethyl-1,3-thiazole as a linchpin, connecting different molecular fragments to rapidly build a library of diverse compounds for biological screening.

Caption: Key synthetic transformations of the title compound.

Safety and Handling

Disclaimer: A specific, verified Safety Data Sheet (SDS) for CAS 56355-41-0 was not available in the public domain at the time of this writing. The following guidance is based on the known hazards of structurally similar organochlorine and thiazole compounds. Researchers must perform their own risk assessment and consult institutional safety officers.

-

General Hazards: Organochlorine compounds and heterocyclic amines can be irritants and sensitizers. Assume the compound is harmful if swallowed, toxic in contact with skin, and causes skin and eye irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear appropriate PPE, including:

-

Nitrile or neoprene gloves

-

Chemical safety goggles or a face shield

-

A lab coat

-

-

Handling: Avoid inhalation of vapors. Avoid contact with skin and eyes. Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Conclusion

2-Chloro-4,5-dimethyl-1,3-thiazole is more than just another chemical entry; it is a strategic tool for medicinal chemists. Its straightforward, plausible synthesis via the Hantzsch reaction and the versatile reactivity of its 2-chloro substituent provide a reliable platform for the development of novel molecular entities. While specific biological data on the title compound itself is sparse, its value as a synthetic intermediate is clear. By enabling the rapid generation of diverse 2-amino, 2-thio, and 2-carbon-substituted thiazoles, it empowers researchers to efficiently explore chemical space in the ongoing quest for next-generation therapeutics.

References

-

Safety Data Sheet. (n.d.). Product and company identification. Retrieved from [Link]

- Google Patents. (n.d.). US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180.

- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639. DOI: 10.1039/P19870000639.

-

European Patent Office. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - EP 0794180 B1. Retrieved from [Link]

-

Justia Patents. (n.d.). Method for purifying 2-chloro-5-chloromethyl thiazole. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

- Journal of Pharmaceutical Research International. (2023). An Overview of Thiazole Derivatives and its Biological Activities.

- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

Safety Data Sheet (SDS). (2023). Retrieved from [Link]

-

ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved from [Link]

- PubMed. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(35), 4053-4075.

-

ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]

-

Aremco Products, Inc. (2012). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Mercaptophenol. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

- Al-Nahrain Journal of Science. (2018). Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms. Al-Nahrain Journal of Science, 14(1), 1-6.

-

ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

-

YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]

-

PubMed. (n.d.). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Retrieved from [Link]

-

OUCI. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Retrieved from [Link]

- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746.

-

SpectraBase. (n.d.). 2-CHLOROTHIAZOLE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ChemWhat. (n.d.). 2-Chloro-4,5-dimethyl-thiazole CAS#: 56355-41-0. Retrieved from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. Page loading... [wap.guidechem.com]

- 6. synarchive.com [synarchive.com]

- 7. youtube.com [youtube.com]

- 8. Thiazole - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

2-Chloro-4,5-dimethyl-1,3-thiazole molecular weight

An In-Depth Technical Guide to 2-Chloro-4,5-dimethyl-1,3-thiazole: Synthesis, Characterization, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4,5-dimethyl-1,3-thiazole (CAS No. 56355-41-0), a heterocyclic building block of increasing importance in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of properties to deliver field-proven insights into its synthesis, characterization, reactivity, and safe handling. The thiazole moiety is a privileged scaffold in numerous FDA-approved drugs, and its derivatives are central to the development of novel therapeutic agents targeting a wide range of diseases.[1] This guide is structured to provide researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile intermediate, emphasizing mechanistic understanding, self-validating experimental protocols, and the causal logic behind procedural choices.

Core Physicochemical & Computed Properties

2-Chloro-4,5-dimethyl-1,3-thiazole is a halogenated heterocyclic compound. The presence of a chlorine atom at the C2 position, an electron-deficient site, imparts unique reactivity, making it a valuable synthon for introducing the 4,5-dimethylthiazole core into more complex molecules. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClNS | [2][3] |

| Molecular Weight | 147.63 g/mol | [2] |

| Monoisotopic Mass | 146.9909481 Da | [2] |

| CAS Number | 56355-41-0 | [2][3][4] |

| Appearance | Liquid | [3] |

| Topological Polar Surface Area | 41.1 Ų | [2] |

| Canonical SMILES | CC1=C(SC(=N1)Cl)C | [2] |

| InChI Key | UTMPHXLKDRAIDK-UHFFFAOYSA-N | [2][3] |

Synthesis Pathway: A Mechanistic Approach

The synthesis of substituted thiazoles is a cornerstone of heterocyclic chemistry. The most robust and widely adopted method for this class of compounds is the Hantzsch Thiazole Synthesis.[5] This approach involves the cyclocondensation of an α-haloketone with a thioamide. For 2-Chloro-4,5-dimethyl-1,3-thiazole, a logical and efficient pathway involves the reaction of 3-chloro-2-butanone with a suitable thioamide precursor that can install the chloro-substituent at the 2-position.

Mechanistic Rationale

The Hantzsch synthesis is a powerful and convergent method. The choice of 3-chloro-2-butanone as the α-haloketone directly installs the requisite 4,5-dimethyl substitution pattern. The key challenge is the choice of the thioamide equivalent. While thioacetamide would yield the corresponding 2-methylthiazole, the installation of a 2-chloro substituent requires a different strategy. A common approach is to first synthesize the corresponding 2-aminothiazole or 2-hydroxythiazole (thiazol-2-one) and then perform a halogenation step.

The overall workflow can be visualized as a two-stage process: initial ring formation followed by functional group interconversion. This ensures high regioselectivity and yield.

Caption: Two-stage synthesis workflow for 2-Chloro-4,5-dimethyl-1,3-thiazole.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected before moving to the next stage.

Stage 1: Synthesis of 2-Amino-4,5-dimethylthiazole

-

Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add thiourea (0.1 mol, 7.61 g) and ethanol (200 mL).

-

Reagent Addition: Begin stirring the suspension. Add 3-chloro-2-butanone (0.1 mol, 10.65 g) dropwise from the dropping funnel over 30 minutes. Causality: Dropwise addition is crucial to control the initial exotherm of the reaction and prevent the formation of side products.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. Trustworthiness: TLC monitoring confirms the consumption of the starting materials before proceeding, preventing wasted effort on an incomplete reaction.

-

Workup: Cool the reaction mixture to room temperature. A precipitate of 2-amino-4,5-dimethylthiazole hydrochloride will form. Filter the solid and wash with cold ethanol (2 x 20 mL). To obtain the free base, suspend the solid in water (100 mL) and add a saturated solution of sodium bicarbonate until the pH is ~8-9.

-

Isolation: The white precipitate of 2-amino-4,5-dimethylthiazole is filtered, washed with cold water, and dried under vacuum.

Stage 2: Synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole (Sandmeyer Reaction)

-

Diazotization: In a flask cooled to 0-5°C in an ice-salt bath, add concentrated hydrochloric acid (60 mL). Slowly add the 2-amino-4,5-dimethylthiazole (0.08 mol, 10.25 g) portion-wise while maintaining the temperature below 5°C. Prepare a solution of sodium nitrite (0.088 mol, 6.07 g) in water (20 mL) and add it dropwise to the reaction mixture, ensuring the temperature does not rise above 5°C. Expertise: Maintaining a low temperature is critical for the stability of the intermediate diazonium salt, preventing its premature decomposition.

-

Substitution: In a separate flask, prepare a solution of copper(I) chloride (0.1 mol, 9.9 g) in concentrated hydrochloric acid (50 mL). Add the freshly prepared cold diazonium salt solution to this copper(I) chloride solution slowly. Vigorous nitrogen evolution will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extraction & Purification: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-Chloro-4,5-dimethyl-1,3-thiazole as a liquid.

Analytical Characterization Workflow

Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Caption: Analytical workflow for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR provide information on the chemical environment of each atom.

-

Protocol:

-

Prepare a sample by dissolving ~10-20 mg of the purified product in 0.5 mL of deuterated chloroform (CDCl₃).

-

Acquire a ¹H NMR spectrum. Expected Resonances: Two singlets in the aliphatic region (approx. 2.2-2.4 ppm), corresponding to the two non-equivalent methyl groups at the C4 and C5 positions. The integration of these peaks should be equal (3H each).

-

Acquire a ¹³C NMR spectrum. Expected Resonances: Signals for the two methyl carbons (approx. 10-15 ppm), two quaternary thiazole ring carbons (C4 and C5, approx. 120-145 ppm), and the C2 carbon bearing the chlorine atom (approx. 150-160 ppm).

-

Mass Spectrometry (MS)

-

Rationale: MS provides the exact molecular weight of the compound, confirming its elemental composition. The isotopic pattern for chlorine is a key diagnostic feature.

-

Protocol:

-

Inject a dilute solution of the compound into a GC-MS or LC-MS system.

-

Analyze the mass spectrum in positive ion mode (e.g., Electron Ionization for GC-MS).

-

Expected Result: The molecular ion peak (M⁺) should be observed at m/z ≈ 147. A characteristic M+2 peak at m/z ≈ 149 with roughly one-third the intensity of the M⁺ peak must be present, confirming the presence of a single chlorine atom.

-

High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the gold standard for determining the purity of a compound.

-

Protocol:

-

Develop a method using a reverse-phase C18 column.

-

Use a mobile phase gradient, for example, from 20% to 95% acetonitrile in water (with 0.1% formic acid) over 10-15 minutes.

-

Monitor the elution profile using a UV detector (e.g., at 254 nm).

-

Expected Result: A single major peak should be observed. The area percentage of this peak will correspond to the purity of the sample, which should ideally be >95% for use in further synthetic applications.

-

Reactivity and Applications in Drug Discovery

The utility of 2-Chloro-4,5-dimethyl-1,3-thiazole stems from the reactivity of the C2-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of various functional groups (amines, alcohols, thiols, etc.). This makes it an ideal scaffold for building molecular libraries for drug screening.

Thiazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][6] Specifically, chloro-thiazole intermediates are crucial in the synthesis of complex pharmaceuticals. For instance, the related intermediate 2-Chloro-1,3-thiazole-5-carbonyl Chloride is a key building block for the HIV protease inhibitor Ritonavir.[7] 2-Chloro-4,5-dimethyl-1,3-thiazole serves as a valuable starting material for compounds being investigated as potential c-Met kinase inhibitors for cancer therapy.[8]

Caption: Reactivity of the thiazole scaffold in generating diverse derivatives.

Safety, Handling, and Storage

Authoritative Grounding: Specific GHS and hazard data for 2-Chloro-4,5-dimethyl-1,3-thiazole is not widely available in public databases.[2] Therefore, a conservative approach based on analogous structures, such as 2-chloro-5-(chloromethyl)-1,3-thiazole, is mandated.[9][10]

-

Primary Hazards: Based on analogs, this compound should be treated as Acutely Toxic , Corrosive , and a potential Skin Sensitizer . It is likely harmful if swallowed and toxic in contact with skin.[9][10] It may cause severe skin burns and eye damage.[9][11]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including:

-

Nitrile or neoprene gloves (impermeable).

-

Chemical safety goggles and a face shield.

-

A flame-resistant lab coat.

-

-

Handling: Avoid direct contact with the substance.[9] Avoid inhalation of vapors or mists. Ensure adequate exhaust ventilation.[9]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container.[9] Recommended storage temperature is 2-8°C. The storage area should be designated for corrosive and toxic materials.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

2-Chloro-4,5-dimethyl-thiazole CAS#: 56355-41-0. ChemWhat. [Link]

-

2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179. PubChem. [Link]

-

2-Amino-5-carboxy-4-chloro-1,3-thiazole | C13H25NO3. PubChem. [Link]

- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. ResearchGate. [Link]

-

The Indispensable Role of Thiazole Derivatives in Modern Drug Development. PharmaCompass. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). [Link]

-

Thiazole. Wikipedia. [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health (NIH). [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. ResearchGate. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Chloro-4,5-dimethyl-1,3-thiazole | CymitQuimica [cymitquimica.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Thiazole - Wikipedia [en.wikipedia.org]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. capotchem.cn [capotchem.cn]

- 11. fishersci.com [fishersci.com]

Navigating the Uncharted: A Technical Safety Primer on 2-Chloro-4,5-dimethyl-1,3-thiazole

Crucial Disclaimer: The detailed hazard, handling, and emergency information provided herein is primarily derived from the safety data of 2-Chloro-5-(chloromethyl)thiazole.[2][3][4][5] While this surrogate provides a valuable starting point for risk assessment, the toxicological and chemical properties of 2-Chloro-4,5-dimethyl-1,3-thiazole may differ significantly. Therefore, this compound must be treated as a substance of unknown toxicity, and all handling should be conducted with the utmost caution by qualified personnel in a controlled laboratory environment.

Compound Identification and Known Properties

2-Chloro-4,5-dimethyl-1,3-thiazole is a substituted thiazole, a class of heterocyclic compounds integral to various pharmaceutical and agrochemical applications.[6][7] Its core structure is a five-membered aromatic ring containing both sulfur and nitrogen.

| Property | Data for 2-Chloro-4,5-dimethyl-1,3-thiazole |

| CAS Number | 56355-41-0[1] |

| Molecular Formula | C5H6ClNS[1][8] |

| Molecular Weight | 147.63 g/mol [1][8] |

| GHS Classification | No data available[1] |

Hazard Assessment: An Analog-Based Approach

In the absence of specific data, we will consider the hazards associated with 2-Chloro-5-(chloromethyl)thiazole to inform our safety protocols. This analog is classified as a hazardous substance with multiple acute and chronic risks.

GHS Classification of 2-Chloro-5-(chloromethyl)thiazole

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][4][5] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3][4][5] |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[3][4][5] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[2][3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[3][4][5] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[3] |

| Hazardous to the Aquatic Environment, Long-term | Category 2 | H411: Toxic to aquatic life with long lasting effects[3][4][5] |

Hazard Pictograms:

Exposure Control and Personal Protection: A Proactive Stance

Given the potential for high toxicity and corrosivity, a stringent personal protective equipment (PPE) regimen is mandatory. The causality behind these choices is to create a complete barrier to all potential routes of exposure: dermal, ocular, and respiratory.

-

Engineering Controls : All work with 2-Chloro-4,5-dimethyl-1,3-thiazole must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[4] An eyewash station and safety shower must be readily accessible.[2]

-

Hand Protection : Use of impermeable gloves (e.g., nitrile or neoprene) is required. Gloves must be inspected for integrity before use and proper removal technique must be followed to avoid skin contact.[5]

-

Eye and Face Protection : Chemical splash-resistant safety goggles with side protection are the minimum requirement.[2] A face shield should also be worn to protect against splashes.[4]

-

Skin and Body Protection : An impermeable protective lab coat or apron is necessary.[4] All skin should be covered.

-

Respiratory Protection : If there is a risk of dust or aerosol formation, a NIOSH-approved respirator with appropriate cartridges should be used.[5]

Emergency Procedures: A Self-Validating Response Protocol

In the event of an exposure, immediate and decisive action is critical to mitigate harm. The following protocols are based on the hazardous properties of the analog compound.

Caption: Emergency first aid response workflow for exposure to thiazole compounds.

First-Aid Measures (Based on Analog)

-

In case of skin contact : Immediately wash off with soap and plenty of water. Consult a physician.[5]

-

In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

If inhaled : If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

If swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Handling, Storage, and Stability

Prudent laboratory practice dictates careful handling and storage to maintain chemical integrity and prevent accidental release.

Handling and Storage Protocol

-

Procurement and Receipt : Upon receipt, inspect the container for damage. Log the compound into the chemical inventory.

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][4] Keep the container tightly closed. Recommended storage temperature is often 2-8°C for long-term stability.[2][4]

-

Dispensing : Weigh and handle the compound only within a fume hood. Avoid the formation of dust and aerosols.[5]

-

Waste Disposal : Dispose of waste in accordance with all applicable federal, state, and local regulations.[2] This material and its container must be disposed of as hazardous waste.[9]

Stability and Reactivity (Based on Analog)

-

Chemical Stability : Stable under recommended storage conditions.[2][4]

-

Incompatible Materials : Strong oxidizing agents, strong acids.[2][4]

-

Hazardous Decomposition Products : Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.[2][4]

Conclusion and Path Forward

The safe use of novel or poorly characterized chemical entities like 2-Chloro-4,5-dimethyl-1,3-thiazole is a cornerstone of responsible research. While this guide provides a framework for risk mitigation based on the best available analog data, it underscores a critical knowledge gap. Researchers are strongly encouraged to seek analytical services to perform a comprehensive risk assessment, including toxicological screening, before scaling up any work with this compound. Always err on the side of caution and assume the highest degree of hazard until proven otherwise.

References

-

Advanced Biotech. (2025, January 25). SDS - 2,4-Dimethyl-5-Acetyl Thiazole synthetic. Retrieved from [Link]

-

Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1531. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

-

Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. aksci.com [aksci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. capotchem.cn [capotchem.cn]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-4,5-dimethyl-1,3-thiazole | CymitQuimica [cymitquimica.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

The Potential Biological Activities of 2-Chloro-4,5-dimethyl-1,3-thiazole: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the heterocyclic compound 2-Chloro-4,5-dimethyl-1,3-thiazole. While direct experimental data on the bioactivity of this specific molecule is not extensively available in public literature, its structural features—namely the thiazole core, chloro-substitution at the 2-position, and methylation at the 4 and 5-positions—suggest a strong likelihood of significant pharmacological properties. This guide, therefore, extrapolates from the vast body of research on analogous thiazole derivatives to present a scientifically grounded overview of its probable antimicrobial, antifungal, and anticancer potential. We will delve into the established mechanisms of action for the thiazole pharmacophore, detail robust experimental protocols for evaluating these activities, and provide insights for researchers, scientists, and drug development professionals seeking to investigate this promising chemical entity.

Introduction to 2-Chloro-4,5-dimethyl-1,3-thiazole

2-Chloro-4,5-dimethyl-1,3-thiazole is a substituted thiazole with the chemical formula C₅H₆ClNS.[1] The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, which is a core structure in numerous biologically active compounds and FDA-approved drugs.[2] The presence of a chlorine atom at the 2-position and two methyl groups at the 4 and 5-positions of the thiazole ring are key structural features that are anticipated to modulate its biological profile.

Chemical Properties of 2-Chloro-4,5-dimethyl-1,3-thiazole:

| Property | Value |

| CAS Number | 56355-41-0[1] |

| Molecular Formula | C₅H₆ClNS[1] |

| Molecular Weight | 147.63 g/mol [3] |

| Appearance | Liquid[1] |

| Purity | Typically ≥95%[1] |

While specific biological data for this compound is sparse, the broader class of thiazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities.[4] This guide will, therefore, focus on these established activities as a predictive framework for 2-Chloro-4,5-dimethyl-1,3-thiazole.

Potential Antimicrobial Activity

The thiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[5][6] Numerous derivatives have demonstrated potent activity against a spectrum of Gram-positive and Gram-negative bacteria.[7] The antimicrobial efficacy of thiazole-containing compounds is often attributed to their ability to interfere with essential bacterial processes.

Mechanistic Insights from Thiazole Derivatives

The precise mechanism of action can vary depending on the specific substitutions on the thiazole ring. However, some common modes of action for antimicrobial thiazoles include:

-

Inhibition of DNA Gyrase: Some thiazole derivatives have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication, thereby inhibiting bacterial growth.

-

Disruption of Cell Wall Synthesis: The thiazole moiety can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

-

Inhibition of Biofilm Formation: Thiazole compounds have been investigated for their ability to prevent the formation of bacterial biofilms, which are associated with chronic infections and antibiotic resistance.

Structure-Activity Relationship (SAR) Insights

Research on various thiazole derivatives has provided valuable insights into the relationship between their chemical structure and antimicrobial activity:

-

Substitution at the 2 and 4-positions: Modifications at these positions on the thiazole ring have been shown to significantly influence the antimicrobial spectrum and potency.

-

Halogenation: The presence of halogen atoms, such as the chlorine in 2-Chloro-4,5-dimethyl-1,3-thiazole, is often associated with enhanced antimicrobial activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to evaluate the antimicrobial activity of a compound is to determine its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

-

Test compound (2-Chloro-4,5-dimethyl-1,3-thiazole)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Antifungal Activity

Thiazole derivatives have also emerged as a promising class of antifungal agents, with some compounds exhibiting potent activity against a range of pathogenic fungi, including Candida albicans.[8]

Mechanistic Insights from Thiazole Derivatives

The primary mechanism of action for many antifungal azoles, including thiazoles, is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Experimental Workflow for Antifungal Susceptibility Testing

Potential Anticancer Activity

The thiazole scaffold is a privileged structure in anticancer drug discovery, with numerous derivatives demonstrating significant cytotoxic activity against various cancer cell lines.[9][10]

Mechanistic Insights from Thiazole Derivatives

The anticancer mechanisms of thiazole derivatives are diverse and often target key pathways involved in cancer cell proliferation and survival:

-

Kinase Inhibition: Many thiazole-containing compounds act as inhibitors of protein kinases, such as VEGFR-2, which are crucial for tumor growth and angiogenesis.[2]

-

Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases (e.g., G1, G2/M), preventing cancer cell division.[2]

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (2-Chloro-4,5-dimethyl-1,3-thiazole)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway of a Representative Thiazole-Based Kinase Inhibitor

Conclusion and Future Directions

While direct biological data for 2-Chloro-4,5-dimethyl-1,3-thiazole is currently limited, the extensive body of literature on the thiazole scaffold strongly suggests its potential as a biologically active molecule. Its structural features are conducive to antimicrobial, antifungal, and anticancer activities. This guide provides a foundational framework for researchers to initiate investigations into this promising compound.

Future research should focus on:

-

Synthesis and Characterization: Efficient and scalable synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole and its derivatives.

-

In Vitro Biological Evaluation: Comprehensive screening against a panel of bacterial, fungal, and cancer cell lines to determine its activity spectrum and potency.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound.

-

In Vivo Efficacy and Toxicity: Evaluation of its therapeutic potential and safety profile in animal models.

The exploration of 2-Chloro-4,5-dimethyl-1,3-thiazole and its analogs holds significant promise for the discovery of novel therapeutic agents to address the pressing global challenges of infectious diseases and cancer.

References

- Gomha, S. M., et al. (2015). Synthesis and anticancer activity in a series of thiadiazoles and thiazoles. Molecules, 20(3), 4549-4563.

- Al-Ostoot, F. H., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Pharmaceuticals, 15(3), 349.

- Ali, I., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 208, 112795.

- Łączkowski, K. Z., et al. (2019). Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. Molecules, 24(23), 4337.

-

IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

- Olawode, E. O., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 29(13), 1572-1575.

- Cai, W. X., et al. (2016).

- Shaik, A. B., et al. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Rasayan Journal of Chemistry, 13(4), 2261-2268.

- Sharma, A., et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. International Journal of Molecular Sciences, 12(11), 7566-7585.

- Matysiak, J. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. International Journal of Molecular Sciences, 20(17), 4265.

- Yilmaz, I., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)

- Li, K., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 1845-1859.

- Zhao, L. L., et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1531.

- Poudel, S., et al. (2023). Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. American Chemical Society.

- El-Gohary, N. S., & Shaaban, M. I. (2023). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Journal of the Iranian Chemical Society, 20(1), 1-13.

-

ChemWhat. (n.d.). 2-Chloro-4,5-dimethyl-thiazole CAS#: 56355-41-0. Retrieved from [Link]

-

EBSCO Information Services. (n.d.). Thiazole antifungals | Research Starters. Retrieved from [Link]

- Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(16-17), 6355-6371.

- Singh, A., & Sharma, P. K. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Chemistry Proceedings, 12(1), 36.

- Schilcher, K., et al. (2016). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLoS ONE, 11(10), e0164331.

- Wu, W. N., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Journal of Chemistry, 2022, 1-10.

-

ResearchGate. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Retrieved from [Link]

Sources

- 1. 2-Chloro-4,5-dimethyl-1,3-thiazole | CymitQuimica [cymitquimica.com]

- 2. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]

- 8. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-4,5-dimethyl-1,3-thiazole: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-4,5-dimethyl-1,3-thiazole, a key heterocyclic intermediate. Tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the core aspects of its synthesis, chemical behavior, and strategic applications, grounding all claims in established chemical principles and authoritative literature.

Introduction: The Thiazole Scaffold in Modern Chemistry